2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475809
InChI: InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m0/s1
SMILES: C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol

2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol

CAS No.:

Cat. No.: VC13475809

Molecular Formula: C16H24N2O

Molecular Weight: 260.37 g/mol

* For research use only. Not for human or veterinary use.

2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol -

Specification

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
IUPAC Name 2-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol
Standard InChI InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m0/s1
Standard InChI Key YMRUNCIESDOUHQ-INIZCTEOSA-N
Isomeric SMILES C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)CCO
SMILES C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO
Canonical SMILES C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol, reflects its key structural elements (Figure 1):

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

  • A benzyl-cyclopropyl-amino group at the 3-position, introducing steric bulk and lipophilicity.

  • A 2-hydroxyethyl chain connected to the pyrrolidine nitrogen, enhancing water solubility.

Figure 1: 2D and 3D Structural Depictions

(Note: Visual representations are omitted here but can be derived from PubChem CID 66564027 .)

Physicochemical Data

PropertyValueSource
Molecular FormulaC17_{17}H26_{26}N2_{2}OSDS
Molecular Weight286.4 g/molSDS
CAS Number6150DSSDS
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (calculated)PubChem

The compound’s stereochemistry is critical: the (S)-configuration at the 3-position influences its biological interactions and synthetic pathways .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis involves multi-step organic reactions, often starting from chiral precursors to preserve stereochemistry. A representative pathway includes:

Step 1: Pyrrolidine Functionalization

  • Starting Material: (S)-3-aminopyrrolidine or its protected derivative.

  • Benzyl-Cyclopropyl Amine Introduction:

    • Alkylation or reductive amination to attach benzyl and cyclopropyl groups .

    • Example: Reaction with benzyl bromide and cyclopropylamine under basic conditions .

Step 2: Ethanolamine Attachment

  • Coupling: The pyrrolidine nitrogen is alkylated with 2-bromoethanol or similar reagents .

  • Purification: Distillation or chromatography to isolate the product .

Step 3: Stereochemical Control

  • Chiral Resolution: Use of chiral auxiliaries or enzymes to ensure (S)-configuration .

Industrial Optimization

  • Batch Reactors: Large-scale reactions optimized for yield (>80%) .

  • Catalysts: Palladium or nickel catalysts for hydrogenation steps .

  • Cost-Efficiency: Recycling solvents like methanol and toluene .

AssayResultSource
Receptor Binding (D2)IC50_{50}: 120 nMPatent
Cytotoxicity (HeLa)CC50_{50}: >100 µMPubChem
Metabolic Stabilityt1/2_{1/2}: 45 min (rat liver)Patent

Applications in Drug Development

Intermediate for HCV Inhibitors

The compound serves as a precursor in synthesizing HCV protease inhibitors (e.g., analogs of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide) . Key steps include:

  • Hydrogenolysis: Removal of benzyl protecting groups .

  • Cyclization: Formation of macrocyclic structures for antiviral activity .

Central Nervous System (CNS) Agents

  • Antidepressants: Structural analogs show serotonin reuptake inhibition .

  • Anti-Addiction Therapies: Modulation of dopaminergic pathways .

HazardCategoryPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye IrritationCategory 2AUse safety goggles
Respiratory ToxicityCategory 3Use fume hood

Environmental Impact

  • Biodegradability: Low (persistence predicted) .

  • Ecotoxicity: LC50_{50} (Daphnia): 12 mg/L .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity (IC50_{50})
2-Amino-1-[3-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl]ethanone Ketone vs. hydroxyl groupD2: 95 nM
(2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide Linear chain vs. pyrrolidine ringHCV protease: 8 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator